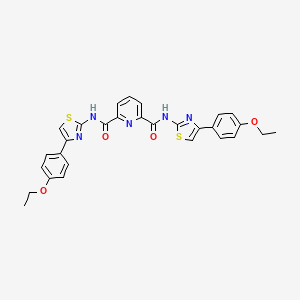
N2,N6-双(4-(4-乙氧基苯基)噻唑-2-基)吡啶-2,6-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound featuring a pyridine-2,6-dicarboxamide core substituted with thiazolyl and ethoxyphenyl groups
科学研究应用
Chemistry
In chemistry, N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is used as a ligand in coordination chemistry. Its ability to stabilize metal ions makes it valuable in the synthesis of metal-organic frameworks and catalysts.
Biology and Medicine
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a scaffold for drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its attachment to the pyridine-2,6-dicarboxamide core. The general steps include:
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The synthesized thiazole derivatives are then coupled with 4-ethoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the amidation of the pyridine-2,6-dicarboxylic acid with the thiazole derivatives under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
化学反应分析
Types of Reactions
N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones from the thiazole rings.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
作用机制
The mechanism by which N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with metal ions and biological macromolecules. The pyridine-2,6-dicarboxamide core can chelate metal ions, while the thiazole and ethoxyphenyl groups provide additional binding sites, enhancing its stability and reactivity.
相似化合物的比较
Similar Compounds
- N2,N6-bis(4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
- N2,N6-bis(4-(4-methoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
Uniqueness
Compared to similar compounds, N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECGGAHVRKEJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446422.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)
![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2446429.png)
![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)
![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)



![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)
